molecular formula C17H15Cl2NO B12719684 2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol CAS No. 84611-63-2

2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol

Cat. No.: B12719684
CAS No.: 84611-63-2
M. Wt: 320.2 g/mol
InChI Key: SJDANKNJDQEWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol: is an organic compound with the molecular formula C17H15Cl2NO It is a derivative of phenol, characterized by the presence of a butenyl group, an imino group, and two chlorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-chlorophenol as the primary starting materials.

    Formation of Schiff Base: The 2-chlorobenzaldehyde reacts with 3-butenylamine to form a Schiff base intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Condensation Reaction: The Schiff base intermediate then undergoes a condensation reaction with 4-chlorophenol in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.

    2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.

    2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-iodophenol: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of 2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol lies in its specific substitution pattern and the presence of both imino and butenyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

84611-63-2

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

IUPAC Name

2-[N-but-3-enyl-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol

InChI

InChI=1S/C17H15Cl2NO/c1-2-3-10-20-17(13-6-4-5-7-15(13)19)14-11-12(18)8-9-16(14)21/h2,4-9,11,21H,1,3,10H2

InChI Key

SJDANKNJDQEWFO-UHFFFAOYSA-N

Canonical SMILES

C=CCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.